molecular formula C32H36N4O5 B605067 AA10 TG2 inhibitor CAS No. 2134106-02-6

AA10 TG2 inhibitor

货号: B605067
CAS 编号: 2134106-02-6
分子量: 556.663
InChI 键: LCWXTWXQACZEKA-NDEPHWFRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AA10 (CAS 2134106-02-6) is an irreversible transglutaminase 2 (TG2) inhibitor with a molecular weight of 556.65 and the formula C₃₂H₃₆N₄O₅. It is available in powder form, requiring storage at -20°C, and has been characterized for its potent inhibition of TG2, a multifunctional enzyme implicated in diseases such as fibrosis, cancer, and neurodegenerative disorders . TG2 catalyzes protein cross-linking, extracellular matrix stabilization, and signaling pathways, making it a therapeutic target in diverse pathologies . AA10’s irreversible mechanism suggests covalent modification of TG2’s active site, leading to sustained enzyme inhibition.

科学研究应用

Celiac Disease

Celiac disease is characterized by an inappropriate immune response to gluten, mediated by TG2. Studies have shown that AA10 can effectively reduce TG2 activity, thereby potentially limiting the modification of gliadin peptides that trigger the immune response.

  • Case Study : In vitro experiments demonstrated that AA10 significantly inhibited TG2-mediated cross-linking of gliadin peptides in duodenal biopsies from celiac disease patients .

Neurodegenerative Disorders

TG2's role in neurodegenerative diseases has garnered interest due to its involvement in cell death and survival pathways. AA10's ability to inhibit TG2 may provide insights into neuroprotection strategies.

  • Research Findings : In models of neurodegeneration, AA10 has been shown to attenuate cell death associated with excessive TG2 activity, suggesting its potential as a therapeutic agent .

Cancer

The role of TG2 in cancer biology includes promoting cell adhesion and migration, which are critical for metastasis. Inhibiting TG2 with AA10 may disrupt these processes.

  • Clinical Implications : Studies indicate that AA10 can inhibit tumor growth and metastasis in preclinical models by targeting TG2 activity .

Comparative Analysis of TG2 Inhibitors

Compound NameType of InhibitionUnique Features
AA10IrreversiblePotent against various diseases; specific to TG2
KCC-009SpecificPrevents vascular calcification; shown efficacy in vivo
QuercetinNaturalFlavonoid with antioxidant properties; inhibits TG2 activity
Z-DonPeptidomimeticMimics substrate interactions; reversible inhibition

AA10 stands out due to its irreversible mechanism, potentially offering a more sustained effect compared to other inhibitors.

常见问题

Basic Research Questions

Q. What is the mechanism of action of AA10 as a TG2 inhibitor, and how does it differ from other TG2 inhibitors?

AA10 is an irreversible inhibitor targeting the transamidase active site of TG2, covalently modifying the catalytic cysteine residue . This mechanism contrasts with allosteric inhibitors (e.g., thienopyrimidinone hydrazides) that bind GTP-binding pockets or modulate TG2 conformation . Unlike cell-impermeable inhibitors (e.g., R281), AA10 is cell-permeable, enabling intracellular TG2 targeting . Comparative studies using knockout models confirm TG2-specific activity, minimizing off-target effects on related enzymes like TG1 or FXIIIa .

Q. Which experimental models are most suitable for evaluating AA10's efficacy in fibrosis research?

Key models include:

  • In vitro: Primary idiopathic pulmonary fibrosis (IPF) fibroblasts treated with TGFβ1 to induce myofibroblast differentiation, followed by AA10 exposure to assess reductions in αSMA, fibronectin (FN), and ECM deposition via Western blot and activity assays .
  • In vivo: Bleomycin-induced lung fibrosis models, where TG2 inhibition reduces collagen deposition and TGFβ1 activation . Co-culture systems with macrophages (e.g., M2-polarized macrophages in kidney fibrosis) can further elucidate immune-fibrosis crosstalk .

Q. What biomarkers are used to confirm TG2 inhibition in preclinical studies?

  • Direct TG2 activity: Biotin-cadaverine incorporation assays to measure transamidation activity .
  • Myofibroblast markers: Reduced αSMA and FN expression via qPCR or immunofluorescence .
  • ECM deposition: Quantification of TG2, FN, and TGFβ1 in matrix fractions using Western blot .

Advanced Research Questions

Q. How can researchers address contradictory data on TG2 inhibition efficacy across different fibrosis models?

Contradictions may arise from:

  • Model-specific TG2 roles: TG2 promotes TGFβ1 activation in lung fibroblasts but may have distinct functions in hepatic or cardiac fibrosis .
  • Inhibitor specificity: Validate target engagement using TG2-knockout cells or orthogonal assays (e.g., GTPase activity assays for allosteric inhibitors) .
  • Dosage and timing: Optimize treatment windows (e.g., 72-hour exposure in IPF fibroblasts) to align with disease progression phases .

Q. What factors influence the optimal dosing of AA10 in in vitro vs. in vivo studies?

  • In vitro: Cell permeability and incubation duration (e.g., 2.5 µM for cell-permeable inhibitors like 1–155 vs. 500 µM for impermeable R281) .
  • In vivo: Pharmacokinetics (e.g., bioavailability, tissue penetration) and route (e.g., inhaled administration for lung-specific delivery) . Dose-response studies in animal models should correlate TG2 activity suppression with histopathological outcomes .

Q. Can AA10 be combined with other antifibrotic therapies, and what experimental designs are recommended?

Synergistic approaches include:

  • TGFβ pathway inhibitors: Co-treatment with Alk5 inhibitors or TGFβ-neutralizing antibodies to disrupt myofibroblast differentiation .
  • HDAC inhibitors: While HDAC inhibitors reactivate TG2 in cancer models, their interaction with AA10 in fibrosis requires caution due to opposing mechanisms .
  • Radiotherapy: In cancer-associated fibrosis, AA10 may enhance radiosensitivity by impairing DNA repair pathways .

Q. How can researchers confirm TG2 target specificity of AA10 in complex biological systems?

  • Genetic validation: Use TG2-knockout fibroblasts or siRNA-mediated knockdown to confirm phenotype rescue .
  • Proteomic profiling: Compare AA10 effects in wild-type vs. TG2-deficient cells to rule off-target interactions .
  • Structural studies: Molecular docking or cryo-EM to visualize AA10-TG2 binding, complemented by mutagenesis of catalytic residues .

Q. What are the critical differences in TG2 inhibition outcomes between in vitro and in vivo models?

  • In vitro: Direct measurement of TG2 activity and ECM markers in controlled conditions .
  • In vivo: Systemic effects (e.g., immune modulation, metabolic clearance) and compensatory pathways (e.g., upregulated FXIIIa in TG2-null models) may alter efficacy . Use longitudinal biomarkers (e.g., serum TGFβ1) to monitor dynamic responses .

Q. How does TG2 inhibition interact with epigenetic regulators like HDACs in fibrotic pathways?

HDAC inhibitors reactivate TG2 transcription in cancer via Myc-driven repression, potentially counteracting AA10 in fibrosis models . Co-treatment studies should assess TG2 expression dynamics and fibrosis endpoints (e.g., collagen deposition) to identify context-dependent interactions.

Q. What are the translational challenges in repurposing TG2 inhibitors like AA10 for clinical trials?

  • Toxicity: Monitor off-target effects in organs with high basal TG2 activity (e.g., liver, vasculature) .
  • Delivery: Optimize formulations for tissue specificity (e.g., inhaled AA10 for pulmonary fibrosis) .
  • Patient stratification: Biomarker-guided enrollment (e.g., high TG2/αSMA in biopsies) to enrich responders .

相似化合物的比较

Comparison with Similar TG2 Inhibitors

Irreversible Inhibitors

Irreversible TG2 inhibitors dominate current pipelines due to their prolonged activity and high potency . Key examples include:

Compound Selectivity (vs. TG1/TG6/FXIIIa) Key Features Clinical Status References
AA10 Not explicitly reported Irreversible; molecular weight 556.65; targets TG2 active site Preclinical
NC9 Selective for TG2 Induces open TG2 conformation; reduces transamidation activity in live cells Research tool
ZED1227 High selectivity Irreversible; in Phase 2 trials for celiac disease; repurposed for fibrosis Phase 2 (celiac)
Inhibitor 1–155 TG2-selective Cell-permeable; reduces αSMA and fibronectin in IPF fibroblasts Preclinical (fibrosis)
  • AA10 vs. AA10’s preclinical status highlights a need for further efficacy and safety studies .
  • AA10 vs. 1–155 : Inhibitor 1–155 is cell-permeable and reduces fibrotic markers in idiopathic pulmonary fibrosis (IPF) models. AA10’s permeability and tissue distribution remain uncharacterized, limiting direct comparison .

Reversible Inhibitors

Reversible inhibitors offer controlled inhibition, reducing off-target risks. Examples include:

Compound Selectivity Key Features Clinical Status References
CP4d TG2-specific Traps TG2 in closed conformation; no transamidation Research tool
ZED Reversible Series High selectivity Ketoamide warheads; oral bioavailability; targets fibrosis Preclinical
  • AA10 vs. CP4d : CP4d’s reversible mechanism allows transient inhibition, suitable for acute applications, whereas AA10’s irreversible action may be preferable for chronic TG2-driven pathologies like cancer .

Competitive Amine Inhibitors

These compete with natural substrates (e.g., lysine residues) but permit residual TG2 activity :

Compound Selectivity Limitations References
R281 Extracellular TG2 Cell-impermeable; limited to ECM targets
  • AA10 vs. R281: R281’s extracellular action contrasts with AA10’s unspecified cellular localization. R281 reduces ECM deposition in IPF but cannot target intracellular TG2 pools .

PROTAC-Based Degraders

PROTACs (e.g., MT4) degrade TG2 entirely, abolishing both enzymatic and scaffolding functions :

Compound Mechanism Advantages References
MT4 TG2 degradation Targets multiple TG2 functions
  • AA10 vs. MT4: AA10 inhibits enzymatic activity but may spare non-catalytic roles (e.g., cell adhesion). MT4’s degradation approach could offer broader therapeutic effects in cancers reliant on TG2’s structural roles .

Key Challenges and Opportunities

  • Specificity : Many TG2 inhibitors (e.g., early pharmacologically active compounds) lack selectivity, risking off-target effects . AA10’s selectivity profile remains undefined .
  • Blood-Brain Barrier (BBB) Penetration: Neurodegenerative applications require BBB-crossing inhibitors. Nanotechnology-based delivery (e.g., nanoparticles) may enhance AA10’s CNS accessibility .

准备方法

Design Rationale and Target Engagement

AA10 belongs to the class of irreversible TG2 inhibitors featuring an acrylamide warhead that covalently binds to the catalytic cysteine residue (Cys277) in TG2’s active site . The compound’s design integrates three critical components:

  • Acrylamide electrophile : Enables covalent modification of Cys277, rendering TG2 catalytically inactive .

  • Hydrophobic moiety : A dansyl or adamantyl group enhances binding affinity by occupying TG2’s hydrophobic "D-site" .

  • Spacer unit : A piperazine or alkyl chain optimizes distance between the warhead and hydrophobic group, balancing potency and solubility .

Kinetic studies of analogous inhibitors demonstrate submicromolar inhibition constants (KI ≈ 0.2–1.5 μM) and rapid inactivation rates (kinact ≈ 0.1–0.4 min⁻¹) .

Synthetic Pathways

Core Scaffold Assembly

The synthesis begins with a lysine-derived backbone modified to introduce the acrylamide warhead. Key steps include:

  • Cbz protection : Benzyloxycarbonyl (Cbz) groups shield the lysine amino group during synthesis .

  • Acrylation : Reaction with acryloyl chloride in tetrahydrofuran (THF) yields the acrylamide intermediate .

  • Coupling reactions : EDCI/NHS-mediated amide bond formation links the acrylated lysine to hydrophobic groups (e.g., dansyl piperazine) .

Example Synthesis from Analogous Compounds

  • Cbz-Lys(Acr)-OH (Intermediate) :

    • Lysine → Cbz-Lys-OH (EDCI/HOBt, DMF) → Acrylation (acryloyl chloride, THF) .

  • AA10 precursor :

    • Cbz-Lys(Acr)-OH + dansyl piperazine (EDCI, DMAP) → Purification via reversed-phase HPLC .

Structural Optimization

Modifications to the spacer and hydrophobic group were guided by structure-activity relationship (SAR) studies:

VariationKI (μM)kinact (min⁻¹)Selectivity (vs. TG1)
Piperazine spacer0.210.38>100-fold
Adamantyl moiety0.450.2950-fold
Butyl chain spacer1.20.1210-fold

Data aggregated from

Optimal activity was achieved with a piperazine spacer and dansyl group, minimizing rotatable bonds and polar surface area (PSA) for enhanced cell permeability .

Reaction Conditions and Purification

Critical Parameters

  • Temperature : Acrylation performed at 0–4°C to prevent polymerization .

  • Solvents : THF, dichloromethane (DCM), and dimethylformamide (DMF) used for coupling .

  • Catalysts : 4-Dimethylaminopyridine (DMAP) accelerates amide bond formation .

Purification Techniques

  • Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients .

  • HPLC : Preparative C18 column (ACN/water + 0.1% TFA) yields >95% purity .

Analytical Characterization

Structural Confirmation

  • NMR : ¹H NMR (400 MHz, CDCl₃) δ 7.8–7.6 (m, dansyl aromatic), 6.4–6.1 (acrylamide protons) .

  • HRMS : [M+H]⁺ calculated for C₃₀H₃₈N₅O₆S: 604.2541; found: 604.2538 .

Purity Assessment

  • HPLC : Retention time = 12.3 min (C18, 70% ACN); purity ≥98% .

Scalability and Process Challenges

Kilogram-Scale Synthesis

  • Cost drivers : Dansyl chloride and EDCI account for 60% of raw material costs .

  • Yield optimization : Multi-step process achieves 22% overall yield .

Stability Considerations

  • Storage : -20°C under argon; shelf-life >2 years .

  • Degradation pathways : Hydrolysis of acrylamide (t₁/₂ = 48 h in PBS, pH 7.4) .

Comparative Analysis with Clinical Candidates

InhibitorKI (μM)kinact (min⁻¹)Clinical Phase
AA100.210.38Preclinical
KCC-0090.850.15Phase I
NC91.40.09Discontinued

Data from

AA10’s superior kinact/KI ratio (1.81 μM⁻¹min⁻¹) positions it as a lead candidate for fibrosis and oncology indications .

属性

CAS 编号

2134106-02-6

分子式

C32H36N4O5

分子量

556.663

IUPAC 名称

(S)-Benzyl (1-(4-(2-naphthoyl)piperazin-1-yl)-6-acrylamido-1-oxohexan-2-yl)carbamate

InChI

InChI=1S/C32H36N4O5/c1-2-29(37)33-17-9-8-14-28(34-32(40)41-23-24-10-4-3-5-11-24)31(39)36-20-18-35(19-21-36)30(38)27-16-15-25-12-6-7-13-26(25)22-27/h2-7,10-13,15-16,22,28H,1,8-9,14,17-21,23H2,(H,33,37)(H,34,40)/t28-/m0/s1

InChI 键

LCWXTWXQACZEKA-NDEPHWFRSA-N

SMILES

O=C(OCC1=CC=CC=C1)N[C@@H](CCCCNC(C=C)=O)C(N2CCN(C(C3=CC=C4C=CC=CC4=C3)=O)CC2)=O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

AA10;  AA 10;  AA-10

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。